6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride 6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18617089
InChI: InChI=1S/C6H7N3O2.ClH/c10-6(11)4-1-2-9-3-7-8-5(4)9;/h3-4H,1-2H2,(H,10,11);1H
SMILES:
Molecular Formula: C6H8ClN3O2
Molecular Weight: 189.60 g/mol

6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC18617089

Molecular Formula: C6H8ClN3O2

Molecular Weight: 189.60 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride -

Specification

Molecular Formula C6H8ClN3O2
Molecular Weight 189.60 g/mol
IUPAC Name 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H7N3O2.ClH/c10-6(11)4-1-2-9-3-7-8-5(4)9;/h3-4H,1-2H2,(H,10,11);1H
Standard InChI Key KJKJEYQVYVNYDG-UHFFFAOYSA-N
Canonical SMILES C1CN2C=NN=C2C1C(=O)O.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a pyrrole ring fused to a 1,2,4-triazole moiety. The carboxylic acid group at position 7 and the hydrochloride salt contribute to its polar character. The IUPAC name, 6,7-dihydro-5H-pyrrolo[2,1-c] triazole-7-carboxylic acid hydrochloride, reflects this connectivity . Key identifiers include:

  • InChI: InChI=1S/C6H7N3O2.ClH/c10-6(11)4-1-2-9-3-7-8-5(4)9;/h3-4H,1-2H2,(H,10,11);1H

  • SMILES: C1CN2C=NN=C2C1C(=O)O.Cl .

Physicochemical Characteristics

The hydrochloride salt improves aqueous solubility, critical for in vitro and in vivo studies. The compound’s pKa and logP values remain uncharacterized, but its molecular weight (189.60 g/mol) and hydrogen-bonding capacity suggest moderate bioavailability.

Synthesis and Optimization

Synthetic Routes

Synthesis typically involves sequential cyclization and functionalization:

  • Cyclization: Hydrazine derivatives react with diketones or ketoesters under acidic/basic conditions to form the triazole ring.

  • Pyrrole Formation: Cyclization of γ-aminobutyric acid derivatives introduces the pyrrole moiety.

  • Hydrochloride Salt Formation: The carboxylic acid intermediate is treated with HCl to yield the final product .

Reaction conditions (e.g., solvents like DMF or ethanol, catalysts like triethylamine) are optimized for yield and purity.

Analytical Characterization

Post-synthesis, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structure and purity (>95%). Mass spectrometry validates the molecular ion peak at m/z 189.60 .

Biological Activity and Mechanism

Necroptosis Inhibition

The compound’s derivatives, such as compound 26, exhibit potent anti-necroptotic activity by inhibiting RIPK1, a kinase regulating inflammatory cell death . Key findings include:

  • IC50: 50–100 nM in human (I2.1) and murine (Hepa1-6) cells .

  • Recovery Rate: >90% cell viability at 10 nM .

Table 1: Anti-Necroptotic Activity of Select Derivatives

CompoundModificationIC50 (nM)Cell Type
7Allosteric feature86.6Murine Hepa1-6
137’-cis-Fluorine<50Human I2.1
26Optimized substituents<50Human & Murine

Molecular Docking Insights

Molecular docking reveals binding to RIPK1’s allosteric pocket (PDB: 4NEU), stabilizing an inactive conformation. Hydrophobic interactions with Val76 and hydrogen bonds with Lys45 enhance affinity .

Structure-Activity Relationship (SAR)

Substituent Effects

  • Fluorination: cis-7’-Fluoro substitution (compound 13) boosts potency >100-fold by enhancing van der Waals interactions .

  • Phenyl Rings: Terminal phenyl groups improve hydrophobic packing but reduce murine activity without optimization .

Pharmacokinetics

Despite low oral bioavailability (<20%), compound 26 shows significant in vivo activity due to high target affinity . Metabolite profiling identifies glucuronidation as the primary clearance pathway .

Applications in Medicinal Chemistry

Preclinical Development

Derivatives are undergoing lead optimization to improve pharmacokinetics. Hybrid molecules combining pyrrolo-triazole scaffolds with kinase-recognition motifs are under exploration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator